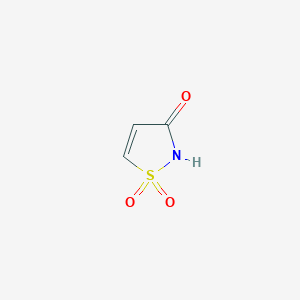
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The exact mechanism of action of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of infectious agents, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate in lab experiments is its high potency and selectivity towards specific targets. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of new derivatives with improved selectivity and potency.
3. Investigation of the potential use of the compound in the treatment of other diseases.
4. Assessment of the compound's potential as a pesticide or in the development of new materials.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, this compound has shown promising results in scientific research for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of (4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate involves the reaction of 6-chloropyridine-2-carboxylic acid with propylamine to form an amide intermediate. The intermediate is then reacted with sodium azide and copper sulfate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
(4-propyl-4H-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and infectious diseases. It has also been studied for its use as a pesticide and in the development of new materials.
Eigenschaften
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 6-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-2-6-17-8-14-16-11(17)7-19-12(18)9-4-3-5-10(13)15-9/h3-5,8H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENMVYMUYKUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)





![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)
![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)
![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)
![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)